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molecular formula C27H31N7O2 B560540 AZ7550 CAS No. 1421373-99-0

AZ7550

Cat. No. B560540
M. Wt: 485.6 g/mol
InChI Key: ZROCWKZRGJYPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08946235B2

Procedure details

A solution of tert-butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)phenyl]-methylamino]ethyl]-N-methylcarbamate (Intermediate 170, 321 mg, 0.55 mmol) in CH2Cl2 (10 mL) and TFA (2 mL) was stirred at r.t. for 0.5 h and then concentrated in vacuo. The residue was dissolved in 10% CH3OH/CH2Cl2. The resulting solution was washed with sat. NaHCO3, dried (MgSO4) and concentrated in vacuo. Purification by FCC, eluting with 0-20% CH3OH in CH2Cl2 gave the title compound (110 mg, 41%) as a pale yellow solid after trituration with diethyl ether; 1H NMR: 2.35 (3H, s), 2.58-2.62 (2H, m), 2.71 (3H, s), 2.85-2.89 (2H, m), 3.86 (3H, s), 3.92 (3H, s), 5.74 (1H, dd), 6.28 (1H, dd), 6.59 (1H, dd), 6.99 (1H, s), 7.15 (1H, t), 7.21-7.27 (2H, m), 7.53 (1H, d), 7.87 (1H, s), 8.24 (1H, d), 8.32 (1H, d), 8.66 (1H, s), 9.16 (1H, s), 10.33 (1H, s); m/z: ES+ MH+ 486.55.
Name
tert-butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)phenyl]-methylamino]ethyl]-N-methylcarbamate
Quantity
321 mg
Type
reactant
Reaction Step One
Name
Intermediate 170
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([NH:27][C:28]2[N:33]=[C:32]([C:34]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[N:36]([CH3:43])[CH:35]=3)[CH:31]=[CH:30][N:29]=2)=[CH:5][C:6]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])=[C:7]([N:9]([CH3:21])[CH2:10][CH2:11][N:12](C)[C:13](=O)OC(C)(C)C)[CH:8]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH3:1][O:2][C:3]1[C:4]([NH:27][C:28]2[N:33]=[C:32]([C:34]3[C:42]4[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=4)[N:36]([CH3:43])[CH:35]=3)[CH:31]=[CH:30][N:29]=2)=[CH:5][C:6]([NH:22][C:23](=[O:26])[CH:24]=[CH2:25])=[C:7]([N:9]([CH3:21])[CH2:10][CH2:11][NH:12][CH3:13])[CH:8]=1

Inputs

Step One
Name
tert-butyl N-[2-[[5-methoxy-4-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-(prop-2-enoylamino)phenyl]-methylamino]ethyl]-N-methylcarbamate
Quantity
321 mg
Type
reactant
Smiles
COC=1C(=CC(=C(C1)N(CCN(C(OC(C)(C)C)=O)C)C)NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Name
Intermediate 170
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C(=CC(=C(C1)N(CCN(C(OC(C)(C)C)=O)C)C)NC(C=C)=O)NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
2 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10% CH3OH/CH2Cl2
WASH
Type
WASH
Details
The resulting solution was washed with sat. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by FCC
WASH
Type
WASH
Details
eluting with 0-20% CH3OH in CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1NC1=NC=CC(=N1)C1=CN(C2=CC=CC=C12)C)NC(C=C)=O)N(CCNC)C
Measurements
Type Value Analysis
AMOUNT: MASS 110 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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